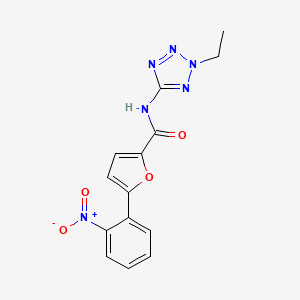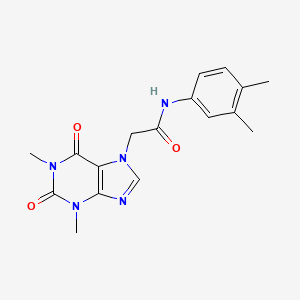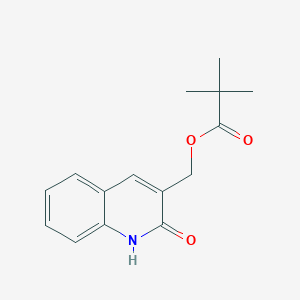
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel expressed in various cell types, including immune cells, neurons, and glial cells. By blocking the activation of the P2X7 receptor, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide can modulate various cellular processes, including cytokine release, cell death, and inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of IL-1β release, the reduction of neuropathic pain, and the prevention of neurodegeneration. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to modulate immune cell function and reduce inflammation in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its high selectivity and potency for the P2X7 receptor, which allows for precise modulation of this target. However, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has limited solubility in water, which can make it challenging to use in certain experimental settings. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One potential application is in the treatment of chronic pain, where N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has shown promising results in preclinical models. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with hydrazine hydrate and 2-furoic acid. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Additionally, N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been investigated for its role in cancer, autoimmune diseases, and infectious diseases.
Propriétés
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O4/c1-2-19-17-14(16-18-19)15-13(21)12-8-7-11(24-12)9-5-3-4-6-10(9)20(22)23/h3-8H,2H2,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZPNQHEYFRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-ethyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)


![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)